(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Description
Properties
CAS No. |
122111-12-0 |
|---|---|
Molecular Formula |
C5H6F2O4 |
Molecular Weight |
168.10 g/mol |
IUPAC Name |
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1 |
InChI Key |
FBXJTMLCLDWDQO-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
General Synthetic Strategy
The preparation of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one generally involves selective fluorination of sugar derivatives followed by controlled oxidation and functional group modifications to install the hydroxyl and hydroxymethyl substituents with defined stereochemistry. The synthesis requires precise stereochemical control and protection/deprotection steps to achieve the desired optical isomers.
Starting Materials and Key Intermediates
- The synthesis often starts from readily available sugar lactones or protected sugar derivatives such as ribose or deoxyribose analogs.
- Introduction of geminal difluoro groups at the 3-position is typically achieved through electrophilic fluorination or nucleophilic substitution reactions using fluorinating agents.
- The oxolane ring is preserved or constructed via intramolecular cyclization reactions.
Representative Synthetic Routes
Fluorination of Sugar Lactones
One common approach involves the selective difluorination at the 3-position of a sugar lactone precursor:
- The precursor sugar lactone is treated with a fluorinating reagent under controlled conditions.
- Typical fluorinating agents include diethylaminosulfur trifluoride (DAST) or related reagents capable of introducing geminal difluoro groups.
- Reaction conditions such as temperature, solvent, and reaction time are optimized to minimize side reactions and preserve stereochemistry.
Hydroxylation and Hydroxymethylation
- After fluorination, selective hydroxylation at the 4-position and hydroxymethylation at the 5-position are carried out.
- These steps may involve oxidation-reduction sequences or nucleophilic substitution with hydroxymethyl donors.
- Protecting groups are often used to mask other reactive hydroxyl groups during these transformations.
Stereochemical Control
- The stereochemistry at the 4S and 5R centers is controlled by the choice of starting materials and reaction conditions.
- Chiral auxiliaries or catalysts may be employed to ensure enantioselective outcomes.
- Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and chiral High Performance Liquid Chromatography are used to verify stereochemical purity.
Process Optimization and Purification
- Reaction parameters such as pH, temperature, and solvent polarity are carefully controlled to maximize yield and purity.
- Purification techniques include crystallization, column chromatography, and preparative HPLC.
- Analytical methods including NMR, Mass Spectrometry, and Infrared Spectroscopy confirm structure and purity.
Data Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Outcome/Notes |
|---|---|---|---|
| Starting material | Sugar lactone derivative | Commercially available | Provides chiral scaffold |
| Difluorination | Diethylaminosulfur trifluoride (DAST) or similar | Low temperature (-78°C to 0°C), inert solvent (e.g., dichloromethane) | Introduction of geminal difluoro at C-3 |
| Hydroxylation at C-4 | Controlled oxidation/reduction | Mild oxidants, controlled pH | Installation of 4-hydroxy group |
| Hydroxymethylation at C-5 | Nucleophilic substitution or formaldehyde addition | Acid/base catalysis, temperature control | Installation of 5-(hydroxymethyl) group |
| Protection/deprotection steps | TBDMS, acetyl groups, etc. | Standard organic synthesis protocols | Protect other hydroxyls for selective reactions |
| Purification | Crystallization, chromatography | Solvent systems like ethyl acetate, methanol | High purity isolation |
| Characterization | NMR, HPLC, MS | Standard analytical protocols | Confirm stereochemistry and purity |
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.
Scientific Research Applications
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with nucleoside derivatives and fluorinated lactones. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Mechanistic and Pharmacokinetic Differences
- Target Compound : The γ-lactone ring and fluorination confer resistance to enzymatic degradation, enhancing intracellular retention (). Unlike gemcitabine, it lacks the pyrimidin-2-one base, suggesting a role as a metabolic intermediate or prodrug ().
- Cedazuridine : Contains a diazinan-2-one ring instead of a pyrimidine base, enabling cytidine deaminase inhibition to prolong the half-life of decitabine ().
- Clofarabine : Fluorination at the 2'-position of the oxolane ring increases affinity for deoxycytidine kinase, improving antileukemic activity ().
Table 2: Pharmacokinetic and Therapeutic Profiles
| Compound | Solubility | Mechanism of Action | Clinical Indication | Key Adverse Effects |
|---|---|---|---|---|
| Target Compound | Hydrophilic | Stabilizes nucleoside analogs | Under investigation | Not yet reported |
| Cedazuridine | Water-soluble | Inhibits cytidine deaminase | MDS, AML (with decitabine) | Neutropenia, thrombocytopenia |
| Gemcitabine | Water-soluble | Incorporates into DNA, causing chain termination | NSCLC, pancreatic cancer | Myelosuppression, nephrotoxicity |
| Clofarabine | Moderate solubility | Inhibits ribonucleotide reductase | Pediatric ALL | Hepatotoxicity, capillary leak |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis of fluorinated oxolanone derivatives often involves multi-step protocols, including fluorination via electrophilic reagents (e.g., Selectfluor®) or nucleophilic substitution. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. For example, describes the synthesis of analogous hydroxy-methyl furanones using regioselective epoxidation and acid-catalyzed cyclization. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (-20°C to room temperature) can optimize diastereomeric ratios. Post-synthesis purification via preparative HPLC or chiral column chromatography ensures enantiomeric purity .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming the positions of difluoro substituents, while and NMR resolve stereochemical assignments (e.g., coupling constants for axial/equatorial protons). highlights the use of 2D NMR (COSY, HSQC) for complex stereochemical analysis in oxolanone derivatives.
- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, particularly for resolving (4S,5R) vs. (4R,5S) enantiomers.
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose-based columns) assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of vapors, as fluorinated compounds may release HF under decomposition ( ).
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the lactone ring. emphasizes resealing opened containers to minimize moisture exposure .
Advanced Research Questions
Q. How do the electronic effects of difluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the lactone carbonyl group, accelerating nucleophilic attacks (e.g., by amines or alcohols). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model charge distribution and predict reaction sites. For example, uses computational methods to analyze substituent effects on chromenone reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated oxolanones?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity). Systematic approaches include:
- Dose-Response Curves : Validate IC values across multiple replicates.
- Metabolic Stability Tests : Assess compound degradation in liver microsomes (e.g., human vs. murine S9 fractions).
- Structural Analogs : Compare activity of (4S,5R) vs. (4R,5S) enantiomers to isolate stereochemical contributions. references similar protocols for triazolone derivatives .
Q. How can computational models predict the compound’s solubility and membrane permeability for drug delivery applications?
- Methodological Answer :
- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. reports LogP = 4.53 for a structurally related oxolanone, indicating moderate lipophilicity.
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (e.g., POPC membranes) to predict passive diffusion. Tools like GROMACS or AMBER are suitable.
- In Vitro Permeability Assays : Validate predictions using Caco-2 cell monolayers or PAMPA plates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
